![molecular formula C15H13Cl2N3O B6431880 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2329258-74-2](/img/structure/B6431880.png)
3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide” is a chemical compound. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound . Pyrimidine derivatives are known for their wide range of pharmacological applications .
Synthesis Analysis
The synthesis of such compounds often involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . This reaction is usually carried out in N,N′-dimethylformamide solution at 60 °C . The 3,5-dichlorobenzoyl chloride used in the reaction is typically prepared from 3,5-dichlorobenzonitrile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide” include the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . The resulting dichlorobenzamide derivatives are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Wissenschaftliche Forschungsanwendungen
- This compound has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth by interfering with key cellular processes or signaling pathways .
- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some studies suggest that this compound could selectively inhibit specific tyrosine kinases, making it a potential target for cancer therapy .
- Preliminary investigations indicate that 3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide exhibits antibacterial properties. Researchers have studied its effects against both Gram-positive and Gram-negative bacteria .
- Inflammation contributes to various diseases. This compound has been evaluated for its anti-inflammatory effects, which could be relevant in conditions like rheumatoid arthritis or inflammatory bowel disease .
- Calcium channels are involved in cellular processes and neurotransmission. Some studies suggest that this compound may act as a calcium channel antagonist, potentially impacting cardiovascular health or neurological disorders .
- Researchers have investigated the compound’s pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles. Understanding these properties is crucial for drug development .
- While not yet an FDA-approved drug, this compound’s unique structure and diverse biological activities make it an attractive candidate for further research. Scientists are exploring its potential as a lead compound for novel therapies .
Anticancer Properties
Tyrosine Kinase Inhibition
Antibacterial Activity
Anti-Inflammatory Potential
Calcium Channel Antagonism
ADME-Tox Properties
Clinical Applications and Drug Development
Wirkmechanismus
Mode of Action
It is known that the compound is a derivative of dichlorobenzamide . Benzamide derivatives have been shown to have various applications, including antitumoral and anticonvulsive activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzamide derivatives, in general, have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzamide derivatives have been shown to exhibit antitumoral and anticonvulsive activities
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-11-3-10(4-12(17)5-11)15(21)18-7-13-6-14(9-1-2-9)20-8-19-13/h3-6,8-9H,1-2,7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPGNYJMVGADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.